molecular formula C16H14O2S2 B14653968 O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate CAS No. 52772-10-8

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate

Cat. No.: B14653968
CAS No.: 52772-10-8
M. Wt: 302.4 g/mol
InChI Key: VFQDDSMUEJZOPS-UHFFFAOYSA-N
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Description

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is an organic compound that features a benzene ring substituted with a benzoylsulfanyl group and an ethyl benzenecarbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate typically involves the reaction of benzoyl chloride with 2-mercaptoethanol to form 2-(benzoylsulfanyl)ethanol. This intermediate is then reacted with benzenecarbothioyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The benzoylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.

    Ethyl benzenecarbothioate: Similar structure but lacks the benzoylsulfanyl group.

    Phenyl benzenecarbothioate: Similar structure but lacks the ethyl group.

Uniqueness

O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate is unique due to the presence of both the benzoylsulfanyl and ethyl benzenecarbothioate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

52772-10-8

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

O-(2-benzoylsulfanylethyl) benzenecarbothioate

InChI

InChI=1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)20-12-11-18-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

VFQDDSMUEJZOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCOC(=S)C2=CC=CC=C2

Origin of Product

United States

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